
2,6-Dimethyl-4-methylidenehepta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-methylidenehepta-2,5-diene is an organic compound with the molecular formula C9H14. It is a hydrocarbon that belongs to the class of dienes, characterized by the presence of two double bonds. This compound is known for its unique structure, which includes a methylidene group attached to a hepta-2,5-diene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-4-methylidenehepta-2,5-diene can be synthesized through various methods. One common approach involves the self-condensation of acetone, which produces phorone (2,6-Dimethyl-2,5-heptadien-4-one). This intermediate can then be further processed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-4-methylidenehepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., Br2) and hydrogen halides (e.g., HCl) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
2,6-Dimethyl-4-methylidenehepta-2,5-diene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-methylidenehepta-2,5-diene involves its interaction with molecular targets and pathways. For instance, in biochemical reactions, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various metabolic pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one:
2,6-Dimethyl-2,4-heptadiene: This compound has a similar diene structure but differs in the position of the double bonds.
Uniqueness
2,6-Dimethyl-4-methylidenehepta-2,5-diene is unique due to its specific arrangement of double bonds and the presence of a methylidene group. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
927-02-6 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
2,6-dimethyl-4-methylidenehepta-2,5-diene |
InChI |
InChI=1S/C10H16/c1-8(2)6-10(5)7-9(3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
GDZMPCFJAAVJHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=C)C=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







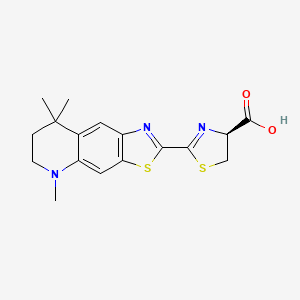

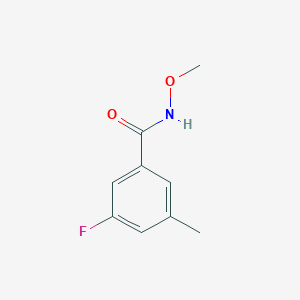
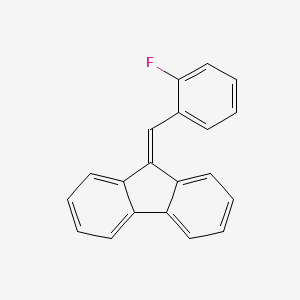
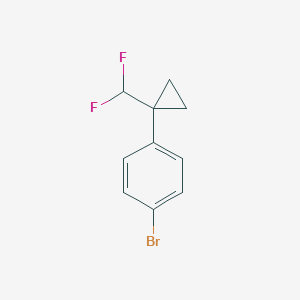
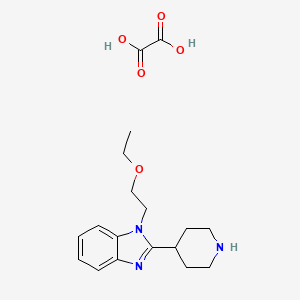
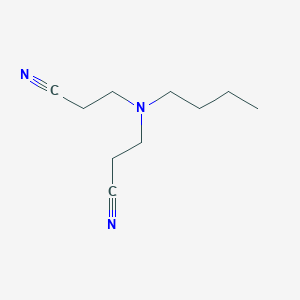
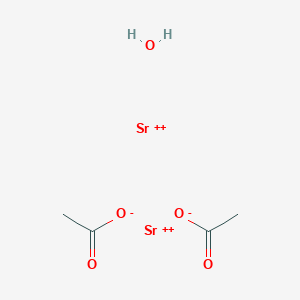
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
